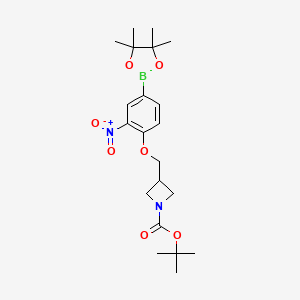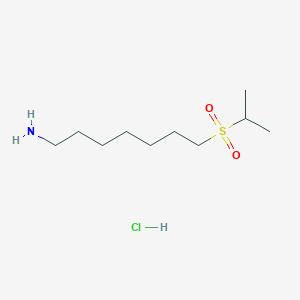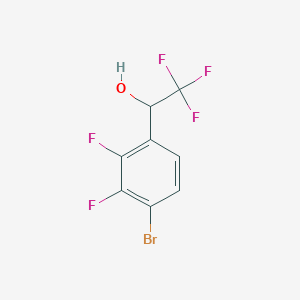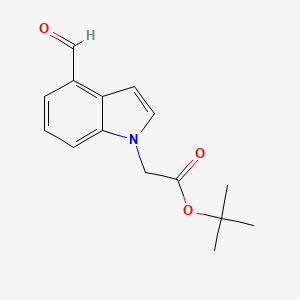
3-(5-Benzofuryl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Benzofuryl)-3-oxopropanenitrile is an organic compound featuring a benzofuran ring fused to a propanenitrile group. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 3-(5-Benzofuryl)-3-oxopropanenitrile typically involves the reaction of benzofuran derivatives with nitrile-containing compounds. One common method includes the use of benzofuran-5-carbaldehyde and malononitrile under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-(5-Benzofuryl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming benzofuryl-3-aminopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxylamine. Major products formed from these reactions include benzofuran-3-carboxylic acids, benzofuryl-3-aminopropanes, and substituted benzofurans.
Aplicaciones Científicas De Investigación
3-(5-Benzofuryl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparación Con Compuestos Similares
3-(5-Benzofuryl)-3-oxopropanenitrile can be compared with other benzofuran derivatives, such as:
3-(5-Benzofuryl)propanoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-(5-Benzofuryl)chromones: Contain a chromone ring fused to the benzofuran ring.
5-Benzofuryl-2-(1-alkoxyimino)alkyl-3-hydroxycyclohex-2-en-1-ones: Feature a cyclohexenone ring with benzofuran and alkoxyimino groups.
The uniqueness of this compound lies in its nitrile group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C11H7NO2 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3-(1-benzofuran-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H7NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7H,3H2 |
Clave InChI |
PUUKVVCLVMPGLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CO2)C=C1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)





![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)

![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)

